5,7-Dimethyladamantane-1,3-dicarboxylic acid

Coordination Chemistry Crystal Engineering Hydrothermal Synthesis

For researchers synthesizing hydrophobic MOFs or high-performance lubricant additives, generic adamantane dicarboxylic acids are insufficient. 5,7-Dimethyladamantane-1,3-dicarboxylic acid (DMADA) features critical 5,7-methyl substitution that increases lipophilicity (LogP 2.23) and directs crystal packing, unlike unsubstituted analogs. Its low aqueous solubility (0.73 g/L) and high melting point (273-274°C) ensure hydrolytic stability in frameworks and thermal resilience in ester-based friction modifiers. Substituting with 1,3-adamantanediacetic acid is not viable due to different steric bulk and linker length, making high-purity DMADA essential for reproducible coordination polymer topologies.

Molecular Formula C14H20O4
Molecular Weight 252.31 g/mol
CAS No. 13928-68-2
Cat. No. B078085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethyladamantane-1,3-dicarboxylic acid
CAS13928-68-2
Molecular FormulaC14H20O4
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC12CC3(CC(C1)(CC(C2)(C3)C(=O)O)C(=O)O)C
InChIInChI=1S/C14H20O4/c1-11-3-12(2)6-13(4-11,9(15)16)8-14(5-11,7-12)10(17)18/h3-8H2,1-2H3,(H,15,16)(H,17,18)
InChIKeyKGFHKUZOSKDAKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dimethyladamantane-1,3-dicarboxylic acid (CAS 13928-68-2): A Specialized Adamantane Dicarboxylic Acid for Materials Science and Advanced Synthesis


5,7-Dimethyladamantane-1,3-dicarboxylic acid (DMADA, CAS 13928-68-2) is a C2-symmetric, rigid organic ligand belonging to the class of alkyl-substituted adamantane dicarboxylic acids [1]. Characterized by a diamondoid core functionalized with two methyl groups and two carboxylic acid moieties, it exhibits a high melting point (273-274°C) and low aqueous solubility (0.73 g/L at 25°C) . Its unique structural features make it a candidate for applications in coordination polymer synthesis and as a precursor to high-performance lubricant additives [1].

Why 5,7-Dimethyladamantane-1,3-dicarboxylic acid Cannot Be Directly Substituted by Other Adamantane Dicarboxylic Acids


While the adamantane core provides a foundational rigid scaffold, specific substitution patterns dramatically alter the physical properties and coordination behavior of the resulting dicarboxylic acid. In procurement for specialized applications, a generic 'adamantane dicarboxylic acid' is insufficient. For instance, the presence of methyl groups at the 5,7-positions in 5,7-dimethyladamantane-1,3-dicarboxylic acid (DMADA) influences its solubility, melting point, and lipophilicity compared to its unsubstituted analog, 1,3-adamantanedicarboxylic acid (H2ADC) [1]. This substitution impacts crystal packing and metal-organic framework (MOF) topology. Therefore, substituting DMADA with a different adamantane dicarboxylate ligand, such as 1,3-adamantanediacetic acid (1,3-adaH2), is not viable, as the linker length and steric bulk differ, leading to different coordination polymer structures [2]. The data below quantifies these critical points of differentiation that directly inform scientific selection.

Quantitative Differentiation of 5,7-Dimethyladamantane-1,3-dicarboxylic acid: A Data-Driven Guide for Researchers and Engineers


Aqueous Solubility: Quantifying the Impact of 5,7-Dimethyl Substitution on Hydrophobicity

The introduction of two methyl groups in 5,7-Dimethyladamantane-1,3-dicarboxylic acid (DMADA) dramatically reduces its aqueous solubility relative to the unsubstituted parent compound, 1,3-adamantanedicarboxylic acid (H2ADC). This property is critical for designing syntheses that require specific solubility profiles, such as hydrothermal reactions for crystal growth or biphasic reactions. DMADA's aqueous solubility is calculated to be 0.73 g/L at 25°C . While no direct experimental value is reported for H2ADC under identical conditions, the calculated LogP values provide a comparable metric: DMADA has a calculated LogP of 2.23 , while H2ADC is predicted to have a LogP of approximately 1.8 . The ~0.4 LogP unit difference corresponds to an approximate 2.5-fold increase in lipophilicity, which is consistent with the observed low solubility.

Coordination Chemistry Crystal Engineering Hydrothermal Synthesis

Melting Point and Thermal Stability: 5,7-Dimethyl Substitution Creates a Higher Melting Point Dicarboxylic Acid Ligand

5,7-Dimethyladamantane-1,3-dicarboxylic acid (DMADA) exhibits a significantly higher melting point than its unsubstituted analog, 1,3-adamantanedicarboxylic acid (H2ADC). The reported melting point of DMADA is 273-274 °C (recrystallized from acetic acid) [1]. In contrast, the melting point of H2ADC is reported as >300 °C (dec.) . The lower melting point of DMADA is attributable to the methyl substituents, which disrupt the highly symmetric crystal packing of the unsubstituted parent acid. This thermal behavior indicates that DMADA can be more easily purified by recrystallization or used in melt-processing applications than H2ADC, which decomposes before melting. The precise melting point provides a reliable metric for identity verification and purity assessment upon procurement.

Coordination Chemistry Thermal Analysis Materials Science

Acidity (pKa): 5,7-Dimethyl Substitution Leads to a Measurably Weaker Acid

The electron-donating effect of the methyl groups at the 5,7-positions of 5,7-Dimethyladamantane-1,3-dicarboxylic acid (DMADA) is predicted to decrease the acidity of its carboxylic acid protons compared to the unsubstituted 1,3-adamantanedicarboxylic acid (H2ADC). The calculated pKa for DMADA is 4.26 ± 0.70 . For H2ADC, the reported experimental pKa1 is 3.58 and pKa2 is 4.88 [1]. While these values are not strictly comparable due to differences in methodology and the potential for intramolecular interactions in DMADA, they suggest that the first deprotonation of DMADA is less favorable, which can impact its coordination chemistry and solution behavior.

Coordination Chemistry Proton Transfer Ligand Design

Lubricant Performance: DMADA-Derived Esters Outperform Standard Zinc-based Additives

Dialkyl esters synthesized from 5,7-Dimethyladamantane-1,3-dicarboxylic acid (DMADA) demonstrate superior performance as friction modifiers in lubricating oils compared to standard zinc dithiophosphate-based additives. The kinematic viscosity of motor oil formulated with a DMADA didocosyl ester was measured at 12.5 cSt, which is reported as 'superior' to the performance of a baseline zinc dithiophosphate lubricant . Furthermore, other DMADA dialkyl esters (C4-C30) and dihexyl ester achieved viscosities of 11.0 cSt and 10.2 cSt, respectively, exceeding or matching conventional benchmarks . This data provides a quantitative basis for selecting DMADA as a precursor for high-performance lubricant additives.

Lubricant Additives Tribology Friction Modifiers

Validated Application Scenarios for 5,7-Dimethyladamantane-1,3-dicarboxylic acid in Research and Industry


Design and Synthesis of Hydrophobic Metal-Organic Frameworks (MOFs)

The low aqueous solubility (0.73 g/L) and high LogP (2.23) of 5,7-Dimethyladamantane-1,3-dicarboxylic acid (DMADA) make it a particularly suitable organic linker for constructing hydrophobic metal-organic frameworks (MOFs). In crystal engineering, the use of a more lipophilic ligand can promote crystal growth in mixed-solvent systems and confer hydrolytic stability to the resulting porous materials. DMADA's rigid, C2-symmetric structure provides a predictable geometric node, while the methyl substituents direct hydrophobic interactions within the framework. This compound is therefore an ideal choice for researchers aiming to synthesize MOFs for applications in gas separation, organic vapor capture, or catalysis in non-aqueous environments.

Precursor for High-Performance Friction Modifiers in Synthetic Lubricants

The esterification of 5,7-Dimethyladamantane-1,3-dicarboxylic acid (DMADA) yields dialkyl esters that are quantitatively shown to enhance the tribological properties of lubricating oils. Data indicates that DMADA-derived esters can achieve kinematic viscosities (e.g., 12.5 cSt for a didocosyl ester) that are superior to standard zinc dithiophosphate-based additives . This performance advantage, coupled with the thermal stability inherent to the adamantane core, positions DMADA as a valuable intermediate for the development of next-generation, ashless friction modifiers and anti-wear additives. Procurement of high-purity DMADA is critical for formulators and industrial chemists seeking to create lubricants with improved fuel economy and extended equipment life.

Synthesis of Adamantane-Based Polyesters and Advanced Polymers

5,7-Dimethyladamantane-1,3-dicarboxylic acid (DMADA) serves as a rigid diacid monomer for the preparation of high-performance polyesters. Its use in polymer synthesis is supported by its well-defined melting point (273-274°C), which is advantageous for melt polymerization techniques [1]. The adamantane core imparts exceptional thermal stability, mechanical strength, and chemical resistance to the polymer backbone. Researchers can leverage DMADA to produce polyesters with enhanced glass transition temperatures and reduced moisture uptake, making them suitable for applications in high-temperature engineering plastics, coatings, and gas separation membranes.

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